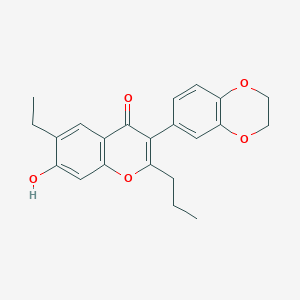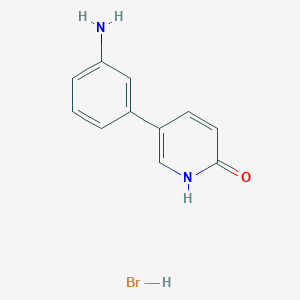
5-(3-Aminophenyl)pyridin-2-ol hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Aminophenyl)pyridin-2-ol hydrobromide is a chemical compound with the molecular weight of 267.13 . It is a powder that is stored at room temperature . The compound’s IUPAC name is 5-(3-aminophenyl)pyridin-2-ol hydrobromide .
Molecular Structure Analysis
The InChI code for 5-(3-Aminophenyl)pyridin-2-ol hydrobromide is 1S/C11H10N2O.BrH/c12-10-3-1-2-8(6-10)9-4-5-11(14)13-7-9;/h1-7H,12H2,(H,13,14);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
5-(3-Aminophenyl)pyridin-2-ol hydrobromide is a powder that is stored at room temperature . It has a molecular weight of 267.13 . The compound’s IUPAC name is 5-(3-aminophenyl)pyridin-2-ol hydrobromide .Aplicaciones Científicas De Investigación
Carcinogenic Potential and Synthesis
5-Phenyl-2-pyridinamine (PPA), structurally related to 5-(3-Aminophenyl)pyridin-2-ol hydrobromide, is a pyrolysis product of phenylalanine identified in broiled sardines. Due to its mutagenic properties in the Ames test and structural similarity to aminobiphenyls, PPA is considered potentially carcinogenic. Research has focused on developing synthesis methods for PPA and its metabolites for biological studies, including the synthesis of tritiated PPA and its carcinogenic metabolites, hydroxylamine, and hydroxamic acid of PPA (Stavenuiter et al., 1985).
Enzymatic Oxyfunctionalization
Burkholderia sp. MAK1, capable of using pyridin-2-ol as the sole carbon and energy source, demonstrates the ability to convert various pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives. This enzymatic process is an attractive method for the preparation of hydroxylated pyridines, particularly aminopyridinols, which are in demand as synthons for pharmaceutical products and as building blocks for unique polymers (Stankevičiūtė et al., 2016).
Synthesis of Related Compounds
Research has also been conducted on the synthesis of related compounds like 3-(bromomethyl)-5-methylpyridine hydrobromide, a key intermediate in the synthesis of rupatadine, highlighting the relevance of pyridine derivatives in pharmaceutical synthesis (Guo et al., 2015).
Safety and Hazards
The safety information for 5-(3-Aminophenyl)pyridin-2-ol hydrobromide indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Direcciones Futuras
Propiedades
IUPAC Name |
5-(3-aminophenyl)-1H-pyridin-2-one;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O.BrH/c12-10-3-1-2-8(6-10)9-4-5-11(14)13-7-9;/h1-7H,12H2,(H,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRNDOJPHMEZRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CNC(=O)C=C2.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Aminophenyl)pyridin-2-ol hydrobromide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

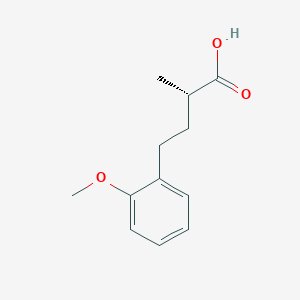
![(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanamine;hydrochloride](/img/structure/B2396315.png)
![4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-7-hydroxy-8-methylchromen-2-one](/img/structure/B2396316.png)
![N-(4-ethoxyphenyl)-2-[8-(4-methylbenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2396318.png)
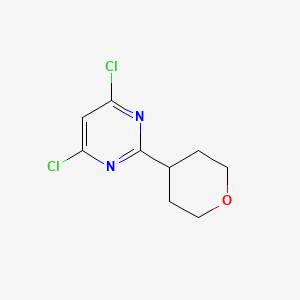
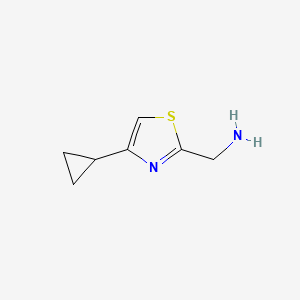
![2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)-N-(4-(piperidin-1-yl)phenyl)acetamide](/img/structure/B2396324.png)
![N-(3-methoxyphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide](/img/structure/B2396325.png)


![[5-Chloro-2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]phenyl]urea](/img/structure/B2396328.png)
![(1S,3S,5R,6R)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-amine;hydrochloride](/img/structure/B2396331.png)

